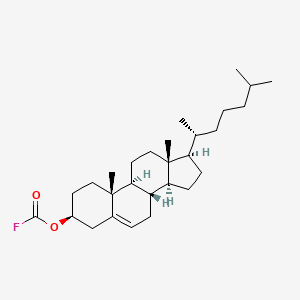
1,1-Dimethyl-1,2-dihydrosilete
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dimethyl-1,2-dihydrosilete is a silicon-containing organic compound It is a member of the silane family, characterized by the presence of silicon atoms bonded to hydrogen and carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-1,2-dihydrosilete typically involves the reaction of dimethylchlorosilane with a suitable reducing agent. One common method is the reduction of dimethylchlorosilane using lithium aluminum hydride (LiAlH4) under anhydrous conditions. The reaction proceeds as follows:
(CH3)2SiCl2+LiAlH4→(CH3)2SiH2+LiCl+AlCl3
This reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the reactants and products.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of catalysts, such as platinum or palladium, can also enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Dimethyl-1,2-dihydrosilete undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can convert the compound into silanes with different substituents.
Substitution: Halogenation reactions can replace hydrogen atoms with halogen atoms, such as chlorine or bromine, using reagents like chlorine gas (Cl2) or bromine (Br2).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst, such as platinum or palladium.
Reduction: Lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Chlorine gas (Cl2) or bromine (Br2) in the presence of a catalyst, such as iron (Fe).
Major Products Formed
Oxidation: Silanols (e.g., (CH3)2Si(OH)2) or siloxanes (e.g., (CH3)2SiO).
Reduction: Silanes with different substituents (e.g., (CH3)2SiH2).
Substitution: Halogenated silanes (e.g., (CH3)2SiCl2).
Applications De Recherche Scientifique
1,1-Dimethyl-1,2-dihydrosilete has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds, which are important in the development of new materials and catalysts.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential use in medical imaging and diagnostics, particularly in the development of contrast agents for magnetic resonance imaging (MRI).
Industry: Utilized in the production of silicone-based materials, such as sealants, adhesives, and coatings, due to its excellent thermal and chemical stability.
Mécanisme D'action
The mechanism of action of 1,1-Dimethyl-1,2-dihydrosilete involves its interaction with various molecular targets and pathways. In biological systems, the compound can form stable complexes with proteins and nucleic acids, potentially affecting their structure and function. The silicon atom in the compound can also participate in various chemical reactions, such as oxidation and reduction, which can modulate its activity and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethylsilane: Similar to 1,1-Dimethyl-1,2-dihydrosilete but lacks the additional hydrogen atom on the silicon.
Trimethylsilane: Contains three methyl groups attached to the silicon atom, making it more hydrophobic.
Tetramethylsilane: Contains four methyl groups attached to the silicon atom, used as a standard in nuclear magnetic resonance (NMR) spectroscopy.
Uniqueness
This compound is unique due to its specific structure, which allows for a wide range of chemical reactions and applications. Its ability to form stable complexes with biomolecules and its excellent thermal and chemical stability make it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
66222-35-3 |
|---|---|
Formule moléculaire |
C5H10Si |
Poids moléculaire |
98.22 g/mol |
Nom IUPAC |
1,1-dimethyl-2H-silete |
InChI |
InChI=1S/C5H10Si/c1-6(2)4-3-5-6/h3-4H,5H2,1-2H3 |
Clé InChI |
IDNDQZDRGMMBQC-UHFFFAOYSA-N |
SMILES canonique |
C[Si]1(CC=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


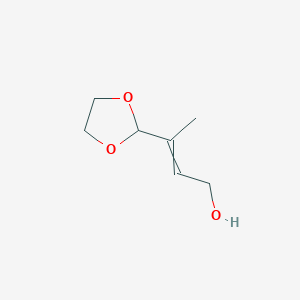
![5-[4-(Nonyloxy)phenyl]-2-(4-nonylphenyl)pyrimidine](/img/structure/B14469990.png)
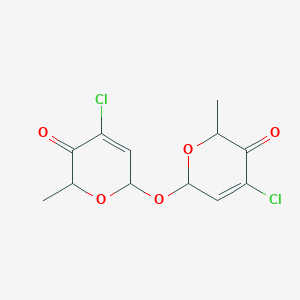

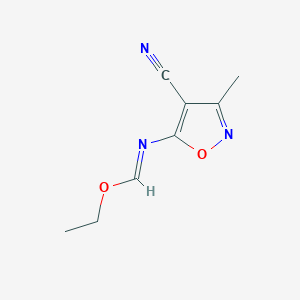
![Propanenitrile, 3-[[2-(2-furanylmethyl)cyclopentyl]amino]-](/img/structure/B14470013.png)

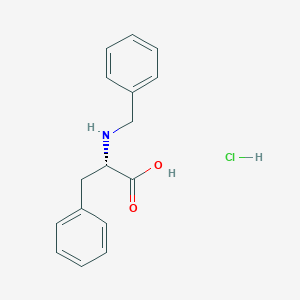
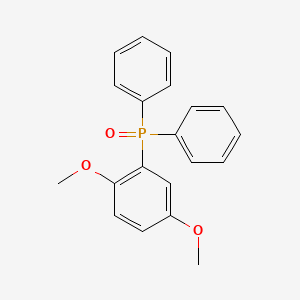
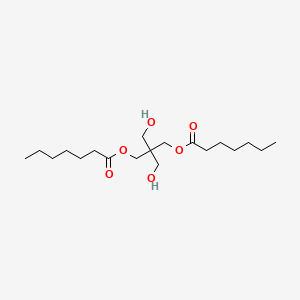
![N,N'-(1,4-Phenylene)bis[4-(dimethylamino)benzamide]](/img/structure/B14470057.png)
